molecular formula C19H18Cl2N2O4 B1663496 Glafenine hydrochloride CAS No. 65513-72-6

Glafenine hydrochloride

Cat. No. B1663496
CAS RN: 65513-72-6
M. Wt: 409.3 g/mol
InChI Key: CEUMONXVSJOJIH-UHFFFAOYSA-N
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Description

Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug . It was used for the relief of all types of pain, but due to the high incidence of anaphylactic reactions, it was withdrawn from the American market .


Synthesis Analysis

The synthesis of this compound has been discussed in several studies . One study mentioned the formation of a 1:1 inclusion complex between this compound and β-cyclodextrin in an aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) and molecular mechanics studies . These studies have helped in understanding the inclusion mode and obtaining the structure of the averaged ensemble .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly its interaction with β-cyclodextrin . The study showed that all the conformations involved ring A of this compound complexed, which was in tune with the ROESY studies .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.81 g/mol and a melting point of 169 to 170 °C . It has a density of 1.4±0.1 g/cm³, a boiling point of 618.0±55.0 °C at 760 mmHg, and a flash point of 327.6±31.5 °C .

Scientific Research Applications

Impact on Human Cells

Glafenine hydrochloride, originally known as a nonsteroidal anti-inflammatory drug, has been studied for its effects on human cells. Research conducted by Schöber et al. (2003) focused on the impact of this compound on human aortic smooth muscle cells and human endothelial cells. The study found that this compound could reduce proliferation, clonogenic activity, migration, and the synthesis of the extracellular matrix protein tenascin in these cells (Schöber et al., 2003).

Bioactivation and Metabolic Pathways

The bioactivation of glafenine by human liver microsomes and peroxidases has been a subject of investigation, highlighting its metabolic pathways and interactions. Wen and Moore (2011) explored how glafenine is metabolized, particularly focusing on the formation of electrophilic iminoquinone species and GSH conjugates. This research contributes to understanding glafenine's metabolic processes and potential toxicity mechanisms (Wen & Moore, 2011).

Comparative Biological Effects

In a comparative study of the biological effects of glafenine and other 4-amino-7-chloroquinoline derivatives, Dechezleprêtre and Lechat (1975) observed that high doses of glafenine induced transient nephritis, adrenal hypertrophy, and changes in serum proteinogram in rats. This study provides insights into the specific biological responses elicited by glafenine in comparison to similar compounds (Dechezleprêtre & Lechat, 1975).

Biopharmaceutics and Absorption

Research on the biopharmaceutics of glafenine, particularly its absorption rate and bioavailability, was conducted by Visser, Moolenaar, and Huizinga (1980). They analyzed the plasma concentrations of glafenine and glafenic acid after oral and rectal administration, revealing significant insights into its pharmacokinetics and absorption characteristics (Visser et al., 1980).

Biotransformations in Humans and Animals

Pottier, Busigny, and Raynaud (2010) studied the biotransformations of glafenine in both humans and rats. Their research provides a detailed analysis of how glafenine metabolizes in these species, highlighting the pathways and metabolic products involved (Pottier et al., 2010).

Analytical Methods for Determination

Efforts to develop spectrophotometric methods for determining glafenine in various forms have been made. Walash et al. (2000) proposed methods for measuring glafenine in different pharmaceutical preparations, contributing to the analytical chemistry field related tothis compound (Walash et al., 2000).

Ion-Selective Electrode Construction

In the field of analytical instrumentation, Ahmed and Abbas (1995) developed a plasticized PVC Ion-Selective membrane electrode responsive to glafenine cation. This innovation is significant for the quantification and detection of glafenine in various mediums (Ahmed & Abbas, 1995).

Structure Analysis through ROESY

Ali and Muzaffar (2019) conducted a study using Rotating frame Overhauser Effect Spectroscopy (ROESY) for analyzing the structure of the inclusion complex between this compound and β-cyclodextrin. This research provides valuable insights into the molecular interactions and structure of glafenine in complex formations (Ali & Muzaffar, 2019).

Future Directions

The future directions of Glafenine hydrochloride research could involve further investigation into its mechanism of action and potential applications. For instance, one study suggested that targeting the arachidonic acid pathway may be a profitable way of developing correctors of certain previously hard-to-correct class 2 CFTR mutations .

Mechanism of Action

properties

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUMONXVSJOJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045497
Record name Glafenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65513-72-6
Record name Glafenine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glafenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLAFENINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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